Coluracetam is classified as a nootropic agent and is part of the racetam class of compounds, which are known for their cognitive-enhancing properties. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 341.4042 g/mol . The compound is not currently approved for medical use but has been investigated in clinical trials for its potential benefits in treating cognitive disorders.
The synthesis of Coluracetam is complex and involves several steps that require careful control to ensure purity and efficacy. The process typically includes:
The complexity of synthesizing Coluracetam has led to high costs associated with its production; reports indicate that custom synthesis can exceed $16,000 for small quantities due to the rigorous quality control required .
Coluracetam features a unique molecular structure that contributes to its pharmacological effects. Key structural characteristics include:
CC1=C(C)C2=C(NC(=O)CN3CCCC3=O)C4=C(CCCC4)N=C2O1
, which provides a way to visualize its structure computationally .Coluracetam undergoes several chemical reactions during its synthesis and in biological systems:
The detailed mechanisms behind these reactions are still under investigation, especially regarding how Coluracetam interacts with specific receptors.
Coluracetam's mechanism of action primarily involves enhancing high-affinity choline uptake (HACU), which increases the availability of choline for acetylcholine synthesis:
Clinical studies have indicated potential benefits in treating major depressive disorder without the side effects commonly associated with selective serotonin reuptake inhibitors .
Coluracetam has been explored for various applications:
While further research is needed to fully understand its therapeutic potential, Coluracetam remains an intriguing candidate within the field of nootropics and neuropharmacology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: